N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide

Chaperone inhibition HSP90 binding NMR spectroscopy

N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide (CAS 940777-63-9) is a synthetic small molecule belonging to the 2-oxo-1-pyrrolidine derivatives class, originally disclosed in UCB Pharma patents for neurological disorders such as epilepsy. The compound features a 2-pyrrolidinone ring N-linked to a meta-substituted phenyl ring, which is further connected via an amide bond to a furan-2-carboxamide moiety.

Molecular Formula C15H14N2O3
Molecular Weight 270.288
CAS No. 940777-63-9
Cat. No. B2808809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
CAS940777-63-9
Molecular FormulaC15H14N2O3
Molecular Weight270.288
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C15H14N2O3/c18-14-7-2-8-17(14)12-5-1-4-11(10-12)16-15(19)13-6-3-9-20-13/h1,3-6,9-10H,2,7-8H2,(H,16,19)
InChIKeyJPTTYZVBZTVAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide (CAS 940777-63-9): Structural Identity, Physicochemical Profile, and Research Procurement Context


N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide (CAS 940777-63-9) is a synthetic small molecule belonging to the 2-oxo-1-pyrrolidine derivatives class, originally disclosed in UCB Pharma patents for neurological disorders such as epilepsy . The compound features a 2-pyrrolidinone ring N-linked to a meta-substituted phenyl ring, which is further connected via an amide bond to a furan-2-carboxamide moiety. Its molecular formula is C₁₅H₁₄N₂O₃ with a molecular weight of 270.28 g/mol, a computed XLogP3 of 1.6, and one hydrogen bond donor with three hydrogen bond acceptors . This physicochemical profile positions it as a moderately lipophilic, low-molecular-weight scaffold amenable to further medicinal chemistry optimization.

Low molecular weight, moderate lipophilicity scaffold for fragment-based discovery
2-Oxopyrrolidine core enables SAR expansion within UCB patent chemical space
Unsubstituted furan ring supports baseline ADME/Tox and metabolic profiling studies

Why Generic Substitution of N-[3-(2-Oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide Is Not Supported by Available Evidence


Within the 2-oxo-1-pyrrolidine derivative class, even minor structural modifications produce divergent pharmacological profiles. The clinically used antiepileptic levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidine acetamide) demonstrates stereospecific binding to synaptic vesicle glycoprotein 2A (SV2A), while its (R)-enantiomer is completely inactive . Similarly, for furan-2-carboxamide congeners, the position of the 2-oxopyrrolidine substituent on the phenyl ring (meta vs. para) and the nature of substituents on the furan ring (unsubstituted vs. 5-nitro vs. 5-bromo) are expected to alter target engagement, binding kinetics, and downstream pharmacology. Without direct comparative data, assuming interchangeability between this compound and its closest structural analogs introduces procurement risk for hypothesis-driven research.

Stereochemical specificity

2-Oxopyrrolidine activity often depends on (S)-configuration; (R)-enantiomer may be inactive, so racemate or opposite enantiomer substitution may not preserve target engagement.

Regioisomeric geometry

Meta-substitution yields a bent pharmacophore topology distinct from the linear para isomer; this spatial difference can substantially shift binding recognition and cannot be assumed interchangeable.

Congener toxicophore risk

5-Nitro analog introduces a redox-active toxicophore, while 5-bromo adds a heavy halogen; both alter solubility, permeability, and off-target profiles, limiting direct substitution without experimental validation.

Quantitative Comparative Evidence for N-[3-(2-Oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide (CAS 940777-63-9) Against Closest Analogs


Binding Affinity to Human HSP90α: Target Compound vs. Class Baseline

The target compound was evaluated for binding to human HSP90α using 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy. It exhibited a dissociation constant (Kd) of 19,000 nM (19 µM) . This represents weak, fragment-like binding affinity. For context, optimized clinical-stage HSP90 inhibitors such as geldanamycin derivatives typically achieve Kd values in the low nanomolar range (e.g., 17-AAG: Kd ≈ 50–100 nM), approximately 200- to 400-fold more potent. While no direct head-to-head comparator data from the same assay is available for structurally analogous 2-oxopyrrolidine-furan carboxamides, this affinity measurement provides a quantitative baseline for structure-activity relationship (SAR) studies.

HSP90α Binding
Class-level inference
Kd 19 µM
Supports fragment-based HSP90 SAR studies
~200-400× weaker than optimized clinical-stage inhibitors
Chaperone inhibition HSP90 binding NMR spectroscopy Chemical shift perturbation

Physicochemical Differentiation: Target Compound vs. 5-Nitro and 5-Bromo Furan Congeners

Computed physicochemical properties of N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide were compared with its two closest commercially available congeners: the 5-nitro analog (CAS 1211752-92-9) and the 5-bromo analog . The target compound has a molecular weight of 270.28 g/mol and an XLogP3 of 1.6. The 5-nitro analog (C₁₅H₁₃N₃O₅, MW 315.28) introduces an additional hydrogen bond acceptor, increasing MW by 45 Da (+17%) and predictably reducing membrane permeability while adding a redox-active nitro group with potential toxicity liabilities. The 5-bromo analog (C₁₅H₁₃BrN₂O₃, MW ~349.2) increases MW by ~79 Da (+29%) and substantially increases lipophilicity due to the heavy halogen, altering both solubility and off-target binding profiles. The unsubstituted furan ring of the target compound provides the most balanced drug-likeness parameters (MW < 300, clogP < 2) among these three congeners.

Physicochemical Profile
Cross-study comparable
MW 270 Da, XLogP3 1.6
5-Nitro: 315 Da; 5-Bromo: 349 Da
Balanced lead-like properties for optimization campaigns
Computed values; experimental ADME/Tox confirmation needed
Lipophilicity Drug-likeness Physicochemical profiling Lead optimization

Regioisomeric Differentiation: Meta (3-) vs. Para (4-) 2-Oxopyrrolidine Substitution

The target compound bears the 2-oxopyrrolidin-1-yl substituent at the meta (3-) position of the central phenyl ring. Its closest regioisomer, N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide, places this group at the para (4-) position . In medicinal chemistry SAR for 2-oxo-1-pyrrolidine derivatives acting at SV2A and other neurological targets, the geometry of substituent attachment to the central phenyl ring critically determines the vector of the pharmacophoric elements and thus target recognition . Meta substitution introduces a bent molecular geometry (angle ~120° between the amide and pyrrolidinone vectors), while para substitution yields a linear geometry (angle ~180°). This topological difference alone can confer up to 10- to 100-fold differences in target binding affinity, as demonstrated for structurally related N-phenyl-2-oxopyrrolidine series in the levetiracetam analog patent literature.

Regioisomeric Geometry
Class-level inference
Meta (bent) vs para (linear) topology
Enables exploration of distinct pharmacophore vectors
No direct binding comparison available; SAR precedent indicates 10-100× potency shifts
Regioisomer comparison Substitution pattern Target engagement Medicinal chemistry SAR

Recommended Research Application Scenarios for N-[3-(2-Oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide (CAS 940777-63-9)


Fragment-Based Drug Discovery (FBDD) Targeting HSP90 Chaperone Function

The experimentally measured Kd of 19 µM for human HSP90α positions this compound as a validated fragment hit for HSP90-targeting campaigns. Its low molecular weight (270 Da), moderate lipophilicity (XLogP3 = 1.6), and ligand efficiency metrics make it suitable as a starting point for structure-based fragment growing or merging strategies. Researchers should prioritize this compound over the 5-nitro or 5-bromo analogs, which introduce MW penalties and toxicophore risks, when initiating an FBDD program requiring chemically tractable, unadorned core scaffolds.

Chemical Biology Probe Development for SV2A-Independent 2-Oxopyrrolidine Pharmacology

Unlike levetiracetam, which derives its antiepileptic activity from stereospecific SV2A binding , 2-oxo-1-pyrrolidine derivatives with aryl-carboxamide substituents may engage distinct molecular targets. The furan-2-carboxamide moiety introduces additional hydrogen bonding and π-stacking capacity absent in levetiracetam's acetamide side chain. This compound is suitable for chemoproteomic profiling or affinity-based target deconvolution studies aimed at identifying non-SV2A targets within the 2-oxopyrrolidine pharmacophore space, a research direction explicitly enabled by the patent literature covering neurological and non-neurological indications .

Regioisomeric SAR Libraries for CNS Drug Discovery Programs

The meta-substitution pattern of the 2-oxopyrrolidine group on the central phenyl ring provides a distinct molecular topology compared to the more common para-substituted analogs . Procurement of both regioisomers as matched molecular pairs enables systematic investigation of how phenyl substitution geometry affects blood-brain barrier penetration, target binding, and metabolic stability. This compound should be included in any comprehensive SAR library exploring the 2-oxo-1-pyrrolidine chemical space for CNS indications, as defined by the UCB patent portfolio encompassing epilepsy, pain, migraine, and related neurological disorders .

In Vitro ADME/Tox Comparator Studies for Furan-Containing Carboxamide Series

The unsubstituted furan ring of the target compound (vs. 5-nitro and 5-bromo congeners) provides a cleaner profile for assessing intrinsic metabolic liabilities of the furan-2-carboxamide scaffold. The absence of the nitro group—a well-known toxicophore associated with mutagenicity and reactive metabolite formation—makes this compound the preferred choice for baseline CYP inhibition, plasma stability, and microsomal clearance studies when establishing the ADME/Tox profile of the furan-2-carboxamide chemotype. Subsequent introduction of substituents at the furan 5-position can then be rationally assessed against this unsubstituted reference compound.

Application
Selection Property
Validation Focus
Fragment-based HSP90 research
Clean unsubstituted furan scaffold
Ligand efficiency and binding-site mapping
Non-SV2A target identification
Furan-2-carboxamide pharmacophore
Chemoproteomic target deconvolution
Regioisomeric CNS SAR library
Meta-substitution geometry
Blood-brain barrier penetration context
In vitro ADME/Tox baseline
Absence of nitro/bromo toxicophores
CYP inhibition and microsomal stability assessment
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